Receptor Binding Affinity Profile of N-Benzylalbuterone vs. Class Benchmark
N-Benzylalbuterone exhibits a distinct receptor binding profile compared to the therapeutic β2-agonist Salbutamol. In vitro studies show it has a potent binding affinity for the human β2-adrenergic receptor with a Kd of 1.60 nM [1]. Its affinity for the β1 receptor is significantly lower at 55 nM, and for the β3 receptor, it is 47 nM [1]. While Salbutamol is known for its high β2 selectivity, N-Benzylalbuterone's binding profile across β1, β2, and β3 subtypes defines it as a non-selective antagonist in the context of these assays, which is a key differentiator from therapeutic agonists [1].
| Evidence Dimension | Binding Affinity (Kd) to Human β-Adrenergic Receptors |
|---|---|
| Target Compound Data | β2: 1.60 nM; β1: 55 nM; β3: 47 nM |
| Comparator Or Baseline | Salbutamol (Albuterol): Characterized as a selective β2-agonist with a reported selectivity ratio of ~29:1 over β1 . |
| Quantified Difference | N-Benzylalbuterone demonstrates a non-selective binding profile across β1, β2, and β3 subtypes, in contrast to the high β2 selectivity of Salbutamol. The β2/β1 ratio is approximately 34:1 for N-Benzylalbuterone, but its potent β3 affinity (47 nM) distinguishes it from classic β2-selective agonists. |
| Conditions | Radioligand displacement assays using human β1, β2, and β3 adrenergic receptors expressed in CHO-K1 cells [1]. |
Why This Matters
This differential binding profile is crucial for researchers studying biased signaling or off-target effects of β-agonists, and for procurement when a non-selective β-adrenergic ligand is required rather than a highly selective therapeutic agent.
- [1] BindingDB. Binding Data for BDBM50423819 (N-Benzylalbuterone). View Source
